Cyclohexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Its structure features a cyclohexyl ester group and a 4-(dimethylamino)phenyl substituent at the 4-position of the tetrahydropyrimidine core. This article compares its structural and functional attributes with those of analogous DHPM derivatives reported in the literature.
Properties
IUPAC Name |
cyclohexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-13-17(19(24)26-16-7-5-4-6-8-16)18(22-20(25)21-13)14-9-11-15(12-10-14)23(2)3/h9-12,16,18H,4-8H2,1-3H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICRLYPXRVRMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N(C)C)C(=O)OC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with 4-(dimethylamino)benzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with urea or thiourea under acidic or basic conditions to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Cyclohexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features
The target compound’s distinct structural elements include:
- Cyclohexyl ester group : Enhances lipophilicity compared to smaller alkyl esters (e.g., methyl or ethyl).
Table 1: Structural Comparison of DHPM Derivatives
Key Observations :
- Ester Groups : Smaller esters (methyl/ethyl) are common in DHPMs, favoring synthetic accessibility . The cyclohexyl ester in the target compound may improve membrane permeability but complicate synthesis.
- Electron-withdrawing groups (e.g., fluoro, chloro) may alter reactivity and stability .
- Thioxo vs. Oxo : Replacement of the 2-oxo group with thioxo (as in ) increases sulfur-mediated interactions but may reduce metabolic stability.
Key Observations :
Table 3: Activity Comparison
Key Observations :
- The 4-(dimethylamino)phenyl group in the target compound may enhance inhibition potency due to its electron-donating and hydrogen-bonding capabilities, similar to methoxy-substituted analogs .
- Thiophene-containing analogs show reduced activity, suggesting substituent bulk and electronic effects critically modulate target binding .
Physicochemical Properties
Crystallinity: Analogs with hydroxyl or methoxy groups (e.g., ) often form hydrates or stable crystals, whereas the target compound’s dimethylamino group may disrupt crystallization.
Biological Activity
Cyclohexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of cyclohexanone with 4-(dimethylamino)benzaldehyde in the presence of a base, followed by cyclization with urea or thiourea under acidic or basic conditions. Industrial production may utilize continuous flow reactors to enhance efficiency and scalability .
Antimicrobial Properties
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial activity. This compound has been studied for its antibacterial effects against various strains, demonstrating potential as a lead compound in antibiotic development .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies have shown that related tetrahydropyrimidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving topoisomerase II inhibition . In vitro assays have demonstrated that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines such as MGC-803 and HeLa .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways leading to therapeutic effects. For instance, the compound may act as a topoisomerase inhibitor, interfering with DNA replication and repair processes .
Case Studies
- Anticancer Research : A study on tetrahydropyrimidine derivatives demonstrated their ability to inhibit topoisomerase II activity, leading to reduced proliferation in cancer cells. This provides a basis for further exploration of this compound as a potential anticancer agent .
- Antimicrobial Studies : Another investigation highlighted the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the tetrahydropyrimidine structure can enhance biological activity .
Applications
The biological activities of this compound position it as a promising candidate in:
Q & A
Q. What synthetic methodologies are commonly employed for preparing this compound and its analogs?
The Biginelli reaction is the primary method for synthesizing tetrahydropyrimidine derivatives. Key steps include:
- Condensation of aldehydes, urea/thiourea, and β-keto esters under acidic conditions (e.g., HCl or CuCl₂ catalysis) .
- Solvent-free mechanochemical approaches to reduce reaction time and improve yields (e.g., grinding reagents with catalytic HCl) .
- Post-synthetic modifications, such as N1-alkylation using tetrabutylammonium hydrogen sulfate (TBAS) in anhydrous DMF .
- Purification via recrystallization (methanol/water systems) or column chromatography .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : Single-crystal diffraction (e.g., SHELX programs for structure refinement, with data-to-parameter ratios >15 and R factors <0.05) .
- Spectroscopy : HRMS for molecular weight validation, NMR (¹H/¹³C) for substituent analysis, and IR to confirm carbonyl groups .
- Hydrogen bonding analysis : Identify R₂²(8) motifs or zigzag chains via N–H⋯O interactions in crystal packing .
Advanced Research Questions
Q. How can researchers address low yields in multi-step syntheses of substituted tetrahydropyrimidine derivatives?
- Catalyst optimization : Use CuCl₂·2H₂O in solvent-free conditions to accelerate cyclocondensation .
- Stoichiometric adjustments : Increasing sodium bicarbonate or CAN (ceric ammonium nitrate) concentrations can shift reaction pathways (e.g., favoring dimeric products over monomers) .
- Temperature control : Extended reaction times (e.g., overnight) improve cyclization efficiency in Biginelli reactions .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing groups like -CF₃ vs. electron-donating groups like -OCH₃) on IC₅₀ values in enzymatic assays .
- Standardized assays : Use identical in vitro conditions (e.g., Mycobacterium tuberculosis H37Rv strain for antitubercular activity) to minimize variability .
- Molecular docking : Validate binding modes to targets like thymidine phosphorylase or FFA2 receptors using AutoDock or Schrödinger .
Q. How do researchers validate the conformational stability of the tetrahydropyrimidine ring in different environments?
- X-ray crystallography : Analyze boat vs. chair conformations (e.g., boat conformation observed in 4-(3-bromophenyl) analogs with mean C–C bond deviations <0.003 Å) .
- Computational modeling : Perform density functional theory (DFT) calculations to compare optimized geometries with experimental data .
- Variable-temperature NMR : Monitor ring-flipping dynamics in solution .
Q. What computational approaches predict binding affinities to targets like FFA2 receptors?
- Molecular docking : Use Glide (Schrödinger) or AutoDock Vina to model interactions with Lys65 or hydrophobic pockets in FFA2 .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., GROMACS) .
- QSAR models : Corrogate substituent electronegativity with inverse agonism (e.g., dimethylamino groups enhancing GLP-1 release) .
Q. How to handle polymorphism or solvate formation during crystallization?
- Solvent screening : Test polar (methanol) vs. nonpolar (toluene) systems to isolate stable polymorphs .
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify phase transitions.
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .
Q. What are best practices for reproducing synthetic protocols with high steric hindrance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
